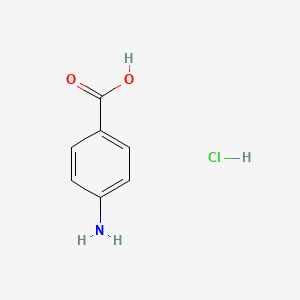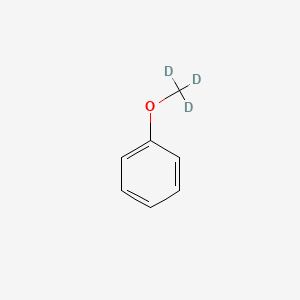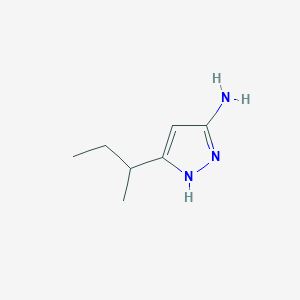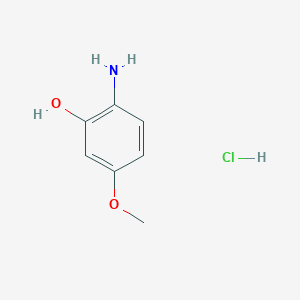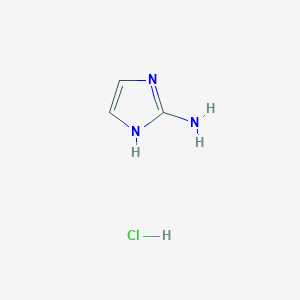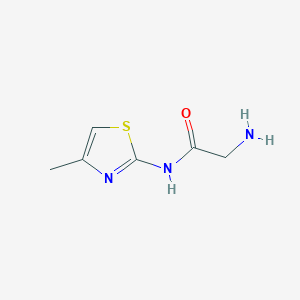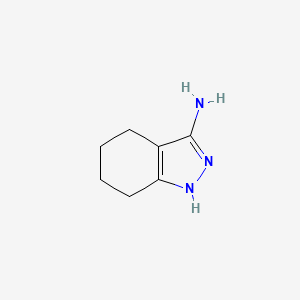
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Vue d'ensemble
Description
“4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” is a chemical compound with the molecular formula C10H7ClFN3O and a molecular weight of 239.63 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom . The aniline group has chlorine and fluorine substituents .Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” has a melting point of 134-136 °C .Applications De Recherche Scientifique
Proteomics Research
This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound could be used in various experiments to study protein interactions, modifications, and expressions.
Organic Chemistry
Compounds similar to “4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” are often used in the field of organic chemistry for the synthesis of various complex molecules .
Pharmaceutical Research
These compounds can also be used in pharmaceutical research for the development of new drugs . They could be used as building blocks or intermediates in the synthesis of pharmaceutical compounds.
Fluorinated Quinolines
The compound might be related to fluorinated quinolines , which are used in various fields such as medicine, agriculture, and components for liquid crystals. Fluorinated quinolines exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemical Research
This compound is used in biochemical research . Biochemistry is the study of chemical processes within and relating to living organisms. This compound could be used in various experiments to study biochemical reactions and pathways.
Fluorinated Compounds
The compound might be related to fluorinated compounds , which are used in various fields such as medicine, agriculture, and components for liquid crystals. Fluorinated compounds often exhibit unique properties due to the presence of fluorine atoms .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSKQIBNOCQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466202 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
CAS RN |
213675-94-6 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

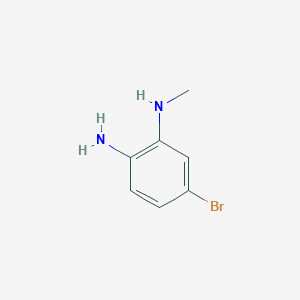
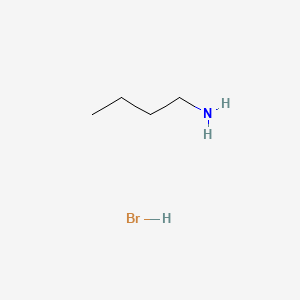
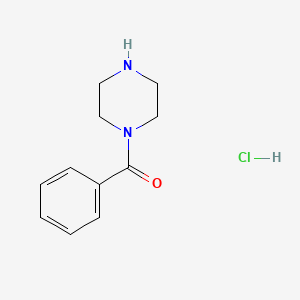

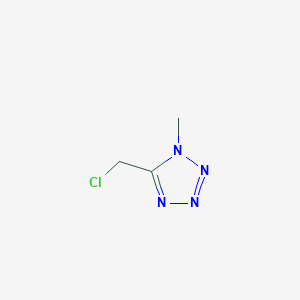

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
